REACTION_CXSMILES
|
C=C(O[C@H:7]1[C@H:12]([OH:13])[CH:11]=[CH:10][C:9]([C:14]([OH:16])=[O:15])=[CH:8]1)C(O)=O.C1([CH2:23][C:24](=[O:28])[C:25]([O-:27])=[O:26])C=CC=CC=1>>[CH:11]1[CH:12]([OH:13])[CH:7]=[CH:8][C:9]([C:14]([OH:16])=[O:15])([CH2:23][C:24]([C:25]([OH:27])=[O:26])=[O:28])[CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)[O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |